N'-pyridin-2-ylcarbamimidothioic acid

Description

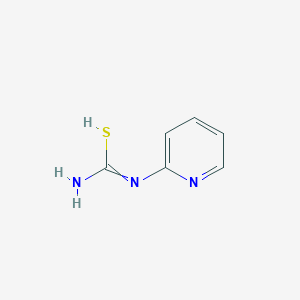

N'-Pyridin-2-ylcarbamimidothioic acid (CAS: 13225-84-8), also known as N-phenyl-2-pyridinecarbothioamide, is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₁N₃S . Structurally, it features a pyridine ring substituted with a thioamide group (–C(=S)NH–) linked to a phenyl moiety. This configuration imparts unique electronic and steric properties, making it relevant in coordination chemistry, medicinal applications (e.g., antithyroid agents), and as a precursor in organic synthesis .

Synthesis of this compound typically involves the reaction of 2-aminopyridine derivatives with thiourea or thioacylating agents under controlled conditions.

Properties

IUPAC Name |

N'-pyridin-2-ylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUHLANJIVXTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)N=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-pyridin-2-ylcarbamimidothioic acid can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N’-pyridin-2-ylcarbamimidothioic acid can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods: Industrial production methods for N’-pyridin-2-ylcarbamimidothioic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N’-pyridin-2-ylcarbamimidothioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of N’-pyridin-2-ylcarbamimidothioic acid include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents. The reaction conditions are typically mild and can be carried out in solvents such as toluene or ethyl acetate .

Major Products Formed: The major products formed from the reactions of N’-pyridin-2-ylcarbamimidothioic acid depend on the specific reaction conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N’-pyridin-2-ylamides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

N’-pyridin-2-ylcarbamimidothioic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it serves as a pharmacophore for molecules with significant biological and therapeutic value. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in drug discovery and development .

Mechanism of Action

The mechanism of action of N’-pyridin-2-ylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Hydroxy-5-Iodopyridin-3-yl)acetamide

4-Nitrobenzoic Acid–N-(Pyrimidin-2-yl)aniline

- Molecular Formula : C₁₇H₁₃N₃O₄ .

- Functional Groups: Nitro (–NO₂), carboxylic acid (–COOH), and pyrimidine-aniline linkage.

- Key Properties: The nitro group confers strong electron-withdrawing effects, enhancing acidity (pKa ~1–2 for –NO₂ vs. ~10–12 for thioamides). Structural studies reveal planar geometry due to π-conjugation, confirmed by single-crystal X-ray diffraction (R factor = 0.047) .

- Contrast with Target Compound :

N-(2-Pyridin-2-ylethyl)pyridin-2-amine

- Molecular Formula : C₁₂H₁₃N₃ .

- Functional Groups : Dual pyridine rings linked by an ethylamine bridge.

- Key Properties: Basic amine group (–NH–) enables protonation at physiological pH, enhancing bioavailability. Safety: Classified as hazardous (GHS Rev.

- Contrast with Target Compound :

Data Table: Comparative Analysis of Key Features

Research Findings and Insights

- Electronic Effects : Thioamides exhibit greater electron-withdrawing capacity than amides due to sulfur’s polarizability, influencing aromatic substitution patterns .

- Biological Relevance : Sulfur in the target compound enhances interactions with metalloenzymes (e.g., thyroid peroxidase inhibitors), whereas nitro/aniline derivatives () may target bacterial nitroreductases .

- Synthetic Challenges : Thioamide synthesis requires stringent control of reaction conditions (e.g., anhydrous, inert atmosphere) compared to amine or amide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.